

# Mal-amido-PEG8-val-gly-PAB-OH chemical properties and stability

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Mal-amido-PEG8-val-gly-PAB-OH

Cat. No.: B8106524 Get Quote

<An In-depth Technical Guide to Mal-amido-PEG8-val-gly-PAB-OH: Chemical Properties and Stability for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

The linker is a critical component in the design of efficacious and safe Antibody-Drug Conjugates (ADCs). **Mal-amido-PEG8-val-gly-PAB-OH** is a sophisticated, cleavable linker system engineered for targeted drug delivery. This guide provides a detailed examination of its constituent parts, focusing on the chemical properties and stability considerations that are paramount for ADC development. We will explore the reactivity of the maleimide group, the physicochemical benefits of the PEG8 spacer, the enzymatic lability of the Val-Gly dipeptide, and the function of the self-immolative PAB moiety. Data is presented to inform the strategic design of next-generation ADCs.

## Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects these two components, is pivotal to the ADC's success, dictating its stability in circulation, its drug-release mechanism, and its overall therapeutic index. The **Mal-amido-PEG8-val-gly-PAB-OH** linker is a multi-component system designed for lysosomal cleavage,



offering a balance of plasma stability and targeted payload release.[1][2][3] This guide deconstructs the linker to analyze the properties and stability of each functional unit.

# **Chemical Structure and Properties**

The Mal-amido-PEG8-val-gly-PAB-OH linker is comprised of four key functional units: a maleimide group for antibody conjugation, a PEG8 spacer for enhancing solubility, a Val-Gly dipeptide as an enzymatic cleavage site, and a p-aminobenzyl alcohol (PAB-OH) self-immolative spacer.[3][4]





Click to download full resolution via product page

Caption: Functional components of the ADC linker.

Table 1: Core Chemical Properties

| Property          | Value                                                 | Source |
|-------------------|-------------------------------------------------------|--------|
| Molecular Formula | C40H63N5O15                                           | [2]    |
| Molecular Weight  | 853.96 g/mol                                          | [2]    |
| Purity            | ≥95%                                                  | [2]    |
| CAS Number        | 2353409-52-4                                          | [1][2] |
| Appearance        | (Not specified, typically a white to off-white solid) | -      |
| Solubility        | (Not specified, PEG8 enhances aqueous solubility)     | [5][6] |



# Stability and Reactivity of Functional Moieties Maleimide Group: Conjugation and Stability

The maleimide group is a widely used functional group for the conjugation of payloads to antibodies via the thiol group of cysteine residues.[7] This reaction, a Michael addition, is highly efficient and selective for thiols within the optimal pH range of 6.5-7.5.[8][9]

#### Stability Considerations:

- Hydrolysis: The maleimide ring is susceptible to hydrolysis, which increases with pH.[8][10]
   This can lead to ring-opening, forming an unreactive maleic amide derivative and preventing conjugation. Therefore, storage of the linker in aqueous solutions, especially at pH > 7.5, is not recommended.[8]
- Thioether Stability: The resulting thiosuccinimide bond, while generally stable, can undergo a
  retro-Michael reaction, leading to deconjugation.[11][12] This is a critical consideration for
  ADC stability in plasma, where endogenous thiols like glutathione and albumin can facilitate
  this reaction.[13][14]
- Stabilization via Hydrolysis: Interestingly, after conjugation, the hydrolysis of the
  thiosuccinimide ring is beneficial. The ring-opened succinamic acid thioether is highly stable
  and resistant to the retro-Michael reaction, effectively "locking" the payload onto the
  antibody.[11][13] Some strategies intentionally promote this post-conjugation hydrolysis to
  enhance long-term stability.[15][16]

Table 2: Factors Influencing Maleimide Stability



| Condition                              | Effect on Maleimide Group                             | Implication                                                          |
|----------------------------------------|-------------------------------------------------------|----------------------------------------------------------------------|
| pH > 7.5                               | Increased rate of hydrolysis (ring-opening)           | Reduced conjugation efficiency if it occurs pre-conjugation.[8] [10] |
| рН 6.5 - 7.5                           | Optimal for selective thiol reaction                  | Maximizes conjugation efficiency.[9]                                 |
| Presence of Thiols (e.g., Glutathione) | Can induce retro-Michael reaction of the conjugate    | Potential for premature drug release in vivo.[12][13]                |
| Post-conjugation Hydrolysis            | Forms a stable, ring-opened succinamic acid thioether | Prevents deconjugation and enhances ADC stability.[11][15]           |

# **PEG8 Spacer: Physicochemical Modulator**

The inclusion of a polyethylene glycol (PEG) spacer is a key strategy in modern ADC design to improve the physicochemical properties of the linker-payload.[6][17]

- Enhanced Solubility: Hydrophobic payloads can lead to ADC aggregation. The hydrophilic PEG8 spacer significantly improves the aqueous solubility of the linker and the final ADC, often allowing for conjugation reactions in aqueous buffers with minimal organic co-solvents. [6][18]
- Improved Pharmacokinetics: The hydrodynamic radius of the ADC is increased by the PEG8 spacer, which can reduce renal clearance and extend the circulation half-life.[18]
- Steric Hindrance: The spacer provides distance between the antibody and the payload, minimizing steric hindrance and helping to ensure that the antibody's binding affinity to its target antigen is not compromised.[18]
- Homogeneity: The use of a monodisperse PEG8 linker aids in achieving a more controlled and homogenous drug-to-antibody ratio (DAR).[18]

## Val-Gly Dipeptide: Enzymatic Cleavage

The Val-Gly (Valine-Glycine) dipeptide sequence is designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which are often overexpressed in tumor cells.[2][4][19]



- Mechanism of Action: After the ADC is internalized by the target cell and trafficked to the lysosome, Cathepsin B recognizes and cleaves the peptide bond.[20][21] This cleavage is the initiating step for the release of the payload.
- Specificity: While Val-Cit (Valine-Citrulline) is a more commonly cited substrate for Cathepsin B, Val-Gly also serves as a recognition sequence.[22][23] The cleavage is designed to be relatively inefficient in the bloodstream to ensure the stability of the ADC during circulation.
   [22] The acidic environment of the lysosome is optimal for Cathepsin B activity.

## **PAB-OH Spacer: Self-Immolative Release**

The p-aminobenzyl alcohol (PAB-OH) group is a self-immolative spacer. Its function is to ensure the efficient release of an unmodified payload after the enzymatic cleavage of the Val-Gly linker.[22][24]

- Release Mechanism: Cleavage of the Val-Gly peptide exposes a free amine on the PAB group. This triggers a spontaneous 1,6-elimination cascade reaction, leading to the release of the payload, carbon dioxide, and an aza-quinone methide byproduct.[22][25][26]
- Importance: This self-immolative process is crucial because it does not rely on a second enzymatic step and ensures that the released drug is in its fully active, unmodified form.[25]
   The hydroxyl group (-OH) on the PAB moiety is the attachment point for the drug, typically via a carbamate linkage.[25][27]



## ADC Internalization and Payload Release Pathway



Click to download full resolution via product page

Caption: Cellular processing of an ADC with the cleavable linker.

# **Experimental Protocols for Stability Assessment**



Assessing the stability of the linker and the final ADC is a critical part of the development process.[28][29]

# **Protocol: Plasma Stability Assay**

This protocol outlines a general method to assess the stability of an ADC in plasma, monitoring for payload deconjugation over time.[13]

#### Materials:

- Antibody-Drug Conjugate (ADC)
- Human or mouse plasma
- Phosphate-buffered saline (PBS)
- Incubator at 37°C
- LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable reverse-phase or hydrophobic interaction chromatography (HIC) column.[13][28]
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile

#### Procedure:

- Spike the ADC into plasma to a final concentration (e.g., 100 μg/mL).
- Incubate the plasma sample at 37°C.
- At specified time points (e.g., 0, 24, 48, 72, 144 hours), withdraw an aliquot of the sample.
- Process the sample to stop degradation and prepare for analysis (e.g., immunocapture of the ADC or protein precipitation).[30]
- Analyze the samples by LC-MS to determine the average Drug-to-Antibody Ratio (DAR).[31]
   [32]



• A decrease in the average DAR over time indicates deconjugation of the payload.

# Experimental Workflow for Plasma Stability Spike ADC into plasma Incubate at 37°C Collect aliquots at time points Sample preparation (e.g., Immunocapture) LC-MS Analysis Determine average DAR Plot DAR vs. Time

Click to download full resolution via product page

Caption: Workflow for assessing ADC stability in plasma.

## **Protocol: Enzymatic Cleavage Assay**



This protocol assesses the susceptibility of the linker to enzymatic cleavage.

#### Materials:

- Linker-payload conjugate or ADC
- Recombinant human Cathepsin B
- Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
- Incubator at 37°C
- HPLC or LC-MS system

#### Procedure:

- Dissolve the linker-payload conjugate in the assay buffer.
- Initiate the reaction by adding a pre-determined concentration of active Cathepsin B.
- Incubate the reaction mixture at 37°C.
- At various time points, take an aliquot and quench the reaction (e.g., by adding a protease inhibitor or acidifying the solution).
- Analyze the samples by HPLC or LC-MS to quantify the amount of cleaved payload and remaining intact conjugate.
- Calculate the rate of cleavage based on the disappearance of the substrate or the appearance of the product over time.

## **Conclusion**

The Mal-amido-PEG8-val-gly-PAB-OH linker represents a highly engineered system for advanced ADC development. A thorough understanding of the chemical properties and stability of each of its components is essential for researchers. The maleimide group offers a reliable conjugation handle, but its stability and that of the resulting thioether bond must be carefully managed. The PEG8 spacer provides crucial benefits in terms of solubility and



pharmacokinetics. Finally, the Val-Gly-PAB system ensures stable systemic circulation followed by efficient, targeted payload release within the lysosomal compartment of cancer cells. By leveraging these properties, drug developers can design more effective and safer ADC therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Mal-amido-PEG8-val-gly-PAB-OH CD Bioparticles [cd-bioparticles.net]
- 3. Mal-amido-PEG8-val-gly-PAB-OH, ADC linker, 2353409-52-4 | BroadPharm [broadpharm.com]
- 4. Mal-amido-PEG8-val-Gly-PAB-OH, CAS 2353409-52-4 | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Current ADC Linker Chemistry PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. communities.springernature.com [communities.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. adc.bocsci.com [adc.bocsci.com]
- 18. benchchem.com [benchchem.com]

## Foundational & Exploratory





- 19. adc.bocsci.com [adc.bocsci.com]
- 20. adc.bocsci.com [adc.bocsci.com]
- 21. researchgate.net [researchgate.net]
- 22. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 23. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | Encyclopedia
   MDPI [encyclopedia.pub]
- 24. digital.wpi.edu [digital.wpi.edu]
- 25. US7091186B2 p-Amidobenzylethers in drug delivery agents Google Patents [patents.google.com]
- 26. Self-Immolative Polymers: An Emerging Class of Degradable Materials with Distinct Disassembly Profiles PMC [pmc.ncbi.nlm.nih.gov]
- 27. A novel bioresponsive self-immolative spacer based on aza-quinone methide reactivity for the controlled release of thiols, phenols, amines, sulfonamides or amides - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ADC Chemical Stability Analysis Service Creative Biolabs [creative-biolabs.com]
- 29. Physical and Chemical Stability Analysis of ADCs Creative Proteomics [creative-proteomics.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. biopharminternational.com [biopharminternational.com]
- 32. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- To cite this document: BenchChem. [Mal-amido-PEG8-val-gly-PAB-OH chemical properties and stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8106524#mal-amido-peg8-val-gly-pab-oh-chemical-properties-and-stability]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com